molecular formula C11H15N5O3 B1663889 加利德西韦 CAS No. 249503-25-1

加利德西韦

货号: B1663889
CAS 编号: 249503-25-1
分子量: 265.27 g/mol
InChI 键: AMFDITJFBUXZQN-KUBHLMPHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Galidesivir, also known as BCX4430 or immucillin-A, is an antiviral drug that functions as an adenosine analog. It was developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases. Initially intended as a treatment for hepatitis C, it has since been explored for its potential to treat a variety of viral infections, including Ebola virus disease, Marburg virus disease, Zika virus, and more recently, coronavirus disease 2019 (COVID-19) .

科学研究应用

Galidesivir has been extensively studied for its broad-spectrum antiviral activity. Some of its key applications include:

生化分析

Biochemical Properties

Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind . This leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand .

Cellular Effects

Galidesivir has broad-spectrum antiviral effectiveness against a range of RNA virus families, including bunyaviruses, arenaviruses, paramyxoviruses, coronaviruses, flaviviruses, and phleboviruses . It has been demonstrated to protect against both Ebola and Marburg viruses in both rodents and monkeys, even when administered up to 48 hours after infection .

Molecular Mechanism

The molecular mechanism of Galidesivir involves its binding to viral RNA polymerase where the natural nucleotide would bind . This leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand .

Temporal Effects in Laboratory Settings

It has been shown to have broad-spectrum antiviral effectiveness against a range of RNA virus families .

Dosage Effects in Animal Models

In animal models, Galidesivir has been demonstrated to protect against both Ebola and Marburg viruses, even when administered up to 48 hours after infection . The effects of Galidesivir vary with different dosages in animal models .

Metabolic Pathways

It is known that Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind .

Transport and Distribution

It is known that Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind .

Subcellular Localization

It is known that Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind .

准备方法

Synthetic Routes and Reaction Conditions

Galidesivir can be synthesized through a series of chemical reactions involving the formation of its pyrrolidine and pyrimidine rings. The synthetic route typically involves the following steps:

    Formation of the Pyrrolidine Ring: This involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Formation of the Pyrimidine Ring: This involves the cyclization of another precursor to form the pyrimidine ring.

    Coupling of the Rings: The pyrrolidine and pyrimidine rings are then coupled together through a series of condensation reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of Galidesivir.

Industrial Production Methods

Industrial production of Galidesivir involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced manufacturing technologies can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Galidesivir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ammonium metavanadate, chromium trioxide, potassium iodate in an acid medium.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of Galidesivir, while reduction reactions yield reduced derivatives .

属性

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFDITJFBUXZQN-KUBHLMPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind, leading to the structural change in the viral enzyme due to altered electrostatic interactions. Disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand.
Record name Galidesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

249503-25-1
Record name Immucillin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249503251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galidesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GALIDESIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLF97F86A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Galidesivir
Reactant of Route 2
Galidesivir
Reactant of Route 3
Galidesivir
Reactant of Route 4
Galidesivir
Reactant of Route 5
Galidesivir
Reactant of Route 6
Galidesivir
Customer
Q & A

Q1: What is the primary mechanism of action of Galidesivir?

A1: Galidesivir is an adenosine nucleoside analog that exerts its antiviral activity by inhibiting viral RNA-dependent RNA polymerase (RdRp). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Galidesivir interact with viral RdRp?

A2: Galidesivir is first phosphorylated by host kinases into its active triphosphate form. This form competes with adenosine triphosphate (ATP) for incorporation into the viral RNA chain by RdRp. [, , , , ]

Q3: What happens after Galidesivir triphosphate is incorporated into the viral RNA?

A3: While early hypotheses proposed that Galidesivir triphosphate incorporation led to immediate chain termination, recent studies indicate a more complex mechanism. Dengue-2 virus polymerase, for example, stalls while attempting to add a Galidesivir nucleotide, often accumulating truncated RNA products. While Galidesivir can be incorporated at isolated sites, consecutive incorporation is strongly disfavored, suggesting a template-sequence-dependent effect on its inhibitory action. [, ]

Q4: Does the E460D substitution in tick-borne encephalitis virus (TBEV) RdRp affect Galidesivir's efficacy?

A4: Yes, the E460D substitution in TBEV RdRp confers resistance to Galidesivir. Interestingly, this mutation also significantly attenuates the virus in mice, highlighting a potential link between RdRp and viral neurovirulence. [, ]

Q5: What is the molecular formula and weight of Galidesivir?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of Galidesivir.

Q6: What viruses has Galidesivir demonstrated efficacy against in vitro?

A6: Galidesivir exhibits a broad spectrum of in vitro antiviral activity against various RNA viruses. This includes filoviruses (Ebola and Marburg), flaviviruses (yellow fever, Zika, dengue, and tick-borne encephalitis), coronaviruses (SARS-CoV-2), and members of the Bunyavirales order. [, , , , , , , , , , , , ]

Q7: Has Galidesivir shown efficacy in animal models of viral infections?

A7: Yes, Galidesivir has shown promise in various animal models. For instance, it protected rhesus macaques from Zika virus infection, [, ] improved survival rates in rhesus monkeys challenged with Ebola virus, [] reduced lung pathology in hamsters infected with SARS-CoV-2, [] and completely protected mice from a lethal challenge with the Galidesivir-resistant TBEV mutant. [, ]

Q8: Are there any ongoing clinical trials involving Galidesivir?

A8: Yes, Galidesivir has undergone Phase 1 clinical trials to assess safety and pharmacokinetics in healthy subjects. The compound was found to be safe and well-tolerated, supporting further clinical development for Ebola, yellow fever, and potentially other viral infections. [, ]

Q9: What is the known resistance mechanism for Galidesivir in TBEV?

A9: The primary resistance mechanism identified for Galidesivir in TBEV is the E460D substitution in the viral RdRp. [, ]

Q10: Does Galidesivir show cross-resistance with other antiviral nucleoside analogs?

A10: Galidesivir-resistant TBEV did not exhibit cross-resistance to other structurally distinct antiviral nucleoside analogs like 7-deaza-2′-C-methyladenosine, 2′-C-methyladenosine, and 4′-azido-aracytidine, suggesting a specific resistance mechanism for Galidesivir. [, ]

Q11: How has computational chemistry been used in Galidesivir research?

A11: Computational techniques like molecular docking have been employed to investigate the binding interactions of Galidesivir with target proteins, such as SARS-CoV-2 RdRp and Ebola virus proteins. [, , , ] These studies provide insights into binding affinity, potential binding sites, and key interacting residues, guiding further drug design and optimization efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。